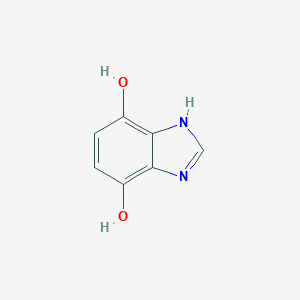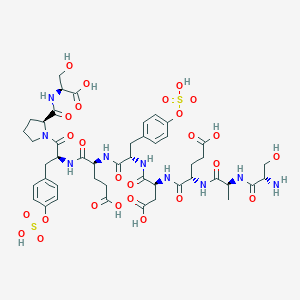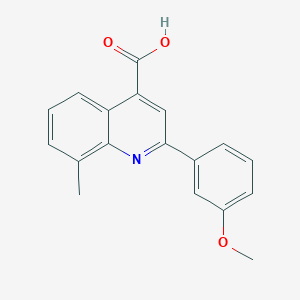![molecular formula C12H12N4O2 B011077 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 106835-45-4](/img/structure/B11077.png)
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound belongs to the family of pyrazoloquinolines, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine is not fully understood. However, it has been reported to act as an ATP-competitive inhibitor of protein kinases. It binds to the ATP-binding site of the kinase and prevents the phosphorylation of its substrates. This leads to the inhibition of the kinase activity and downstream signaling pathways. The inhibition of histone deacetylases by this compound is also believed to contribute to its biological activity.
Biochemische Und Physiologische Effekte
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been reported to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine in lab experiments is its ability to modulate various biological targets. This makes it a versatile tool for studying cellular processes and signaling pathways. Another advantage is its relatively simple synthesis method, which makes it easily accessible to researchers. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine. One direction is to further investigate its mechanism of action and identify its specific targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Furthermore, the development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base such as potassium carbonate. The reaction yields the desired product in moderate to good yields. This method has been reported in the literature and has been used by several research groups.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine has potential applications in scientific research due to its ability to modulate various biological targets. It has been reported to act as an inhibitor of protein kinases, which are involved in several cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Eigenschaften
CAS-Nummer |
106835-45-4 |
|---|---|
Produktname |
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine |
Molekularformel |
C12H12N4O2 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine |
InChI |
InChI=1S/C12H12N4O2/c1-17-9-4-6-3-7-11(13)15-16-12(7)14-8(6)5-10(9)18-2/h3-5H,1-2H3,(H3,13,14,15,16) |
InChI-Schlüssel |
PWFMGWOLIUNSRG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC3=C(NN=C3N=C2C=C1OC)N |
Kanonische SMILES |
COC1=CC2=CC3=C(NN=C3N=C2C=C1OC)N |
Andere CAS-Nummern |
106835-45-4 |
Synonyme |
3-amino-6,7-dimethoxy-1H-pyrazole(3,4-b)quinoline compound 85-83 compound-85-83 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




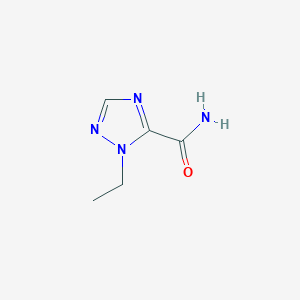
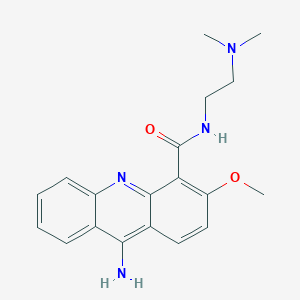

![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)

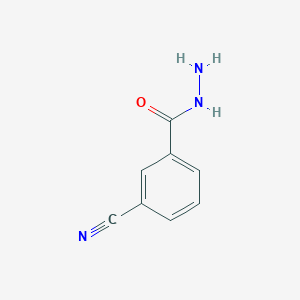
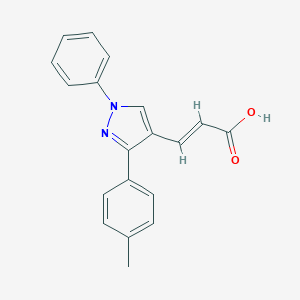


![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
